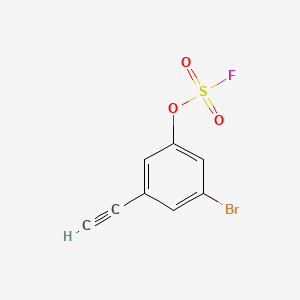![molecular formula C16H14N2O6S B13478963 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid is a complex organic compound with significant applications in the field of targeted protein degradation. This compound is known for its role as a functionalized von-Hippel-Lindau (VHL) ligand, which allows for rapid conjugation with various linkers containing active leaving groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid involves multiple steps, including substitution, click reactions, and addition reactions. The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid involves its role as a VHL ligand. It binds to the VHL protein, facilitating the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . This process is essential for regulating protein levels and functions within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-
- Substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs
Uniqueness
What sets 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid apart from similar compounds is its specific functionalization as a VHL ligand, which allows for targeted protein degradation. This unique property makes it a valuable tool in both basic research and therapeutic applications .
Propiedades
Fórmula molecular |
C16H14N2O6S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H14N2O6S/c19-12-4-3-11(14(22)17-12)18-15(23)9-2-1-8(7-10(9)16(18)24)25-6-5-13(20)21/h1-2,7,11H,3-6H2,(H,20,21)(H,17,19,22) |
Clave InChI |
IXFIHZJYQGCRGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


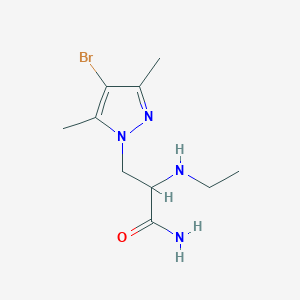
![tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
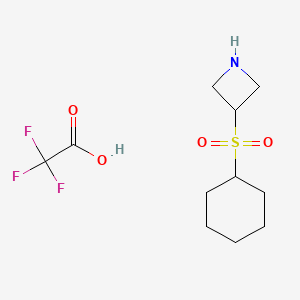
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)
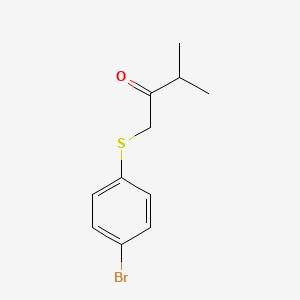
![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)


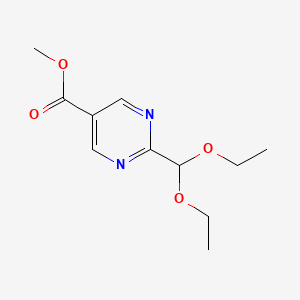
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
